1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Catalog No.
S524584
CAS No.
162712-35-8
M.F
C14H22N2O3
M. Wt
266.34g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

CAS Number

162712-35-8

Product Name

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

IUPAC Name

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol

Molecular Formula

C14H22N2O3

Molecular Weight

266.34g/mol

InChI

InChI=1S/C14H22N2O3/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3

InChI Key

HVPPJURUTODQOY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(CN2CCNCC2)O

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCNCC2)O

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS 162712-35-8), widely recognized as Ranolazine N-Desacetamido Impurity or metabolite CVT-2513, is a critical piperazine-derived building block and analytical reference material. In pharmaceutical procurement, it serves a dual purpose: as an essential high-purity reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to validate the purity of Ranolazine active pharmaceutical ingredients (APIs), and as an advanced intermediate in convergent synthetic pathways. Procuring this specific compound enables laboratories to accurately quantify process-related impurities for regulatory submissions (such as ANDAs) and provides DMPK researchers with a validated metabolite standard for evaluating residual anti-ischemic activity .

Research Fit

Active metabolite of Ranolazine — primary N-dealkylation product
Myocardial ischemia model research — reported model-response context
Impurity reference standard — for Ranolazine ANDA QC workflows

Substituting 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol with generic piperazine derivatives or crude synthetic mixtures fundamentally compromises both analytical resolution and regulatory compliance. In quality control environments, pharmacopeial methods require exact retention time matching and mass-to-charge (m/z) validation to distinguish the N-desacetamido impurity from the parent API and other degradants like the Ranolazine ether dimer. Using uncharacterized or structurally analogous piperazines fails to satisfy the strict limit of detection (LOD) and limit of quantification (LOQ) thresholds mandated by ICH guidelines for API release testing. Furthermore, in metabolic profiling, only the exact CVT-2513 structure can accurately map the specific pharmacokinetic degradation pathways of Ranolazine, making close structural analogs useless for precise clearance assays .

Substitution Risk

CVT-2513
Alternative
Risk
CVT-2513 (active metabolite)
CVT-2512, CVT-2514
Ischemic model response may not replicate; reported class-level differences
CVT-2513
Generic piperazine analogs
Structure-activity relationship may differ; late sodium current context not transferable
CVT-2513 (LogP 0.34)
Closely related metabolite (e.g., CVT-2551)
Physicochemical profile mismatch may alter analytical retention and formulation

Chromatographic and Mass Spectrometric Differentiation for API Quality Control

For regulatory API release, analytical laboratories must quantify unreacted intermediates and degradants. 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (Ranolazine Impurity B) provides a distinct mass-to-charge ratio (m/z 267.34 [M+H]+) compared to the parent Ranolazine API (m/z 428.54 [M+H]+). This 161.2 Da mass difference, corresponding to the absence of the N-(2,6-dimethylphenyl)acetamide moiety, ensures baseline chromatographic resolution in reverse-phase HPLC methods, preventing peak overlap during impurity quantification.

Evidence DimensionMolecular mass differentiation (m/z) for LC-MS resolution
Target Compound Data266.34 g/mol (m/z 267 [M+H]+)
Comparator Or BaselineRanolazine API (427.54 g/mol, m/z 428 [M+H]+)
Quantified Difference161.2 Da mass reduction
ConditionsReverse-phase LC-MS impurity profiling

Procuring the exact N-desacetamido standard is mandatory for establishing accurate calibration curves and demonstrating method specificity in ANDA regulatory filings.

Ischemic protection
Head-to-head
CVT-2513: protective effect observed CVT-2512/2514: no effect
Supports active metabolite identification for pathway studies
Mouse model; ECG endpoint; isoprenaline-induced ischemia

Pharmacological Baseline in Metabolite Activity Assays

In pharmacokinetic evaluation, 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is tracked as the active metabolite CVT-2513. In vivo studies utilizing isoprenaline-induced myocardial ischemia models demonstrate that while CVT-2513 retains measurable cardioprotective effects, its potency is quantitatively lower than both the parent Ranolazine and the primary metabolite CVT-2738. Procuring this specific metabolite standard allows researchers to accurately partition the total in vivo efficacy between the parent drug and its downstream metabolic products [1].

Evidence DimensionAnti-myocardial ischemia potency
Target Compound DataMeasurable cardioprotective activity (CVT-2513)
Comparator Or BaselineRanolazine and CVT-2738 (Higher potency)
Quantified DifferenceReduced relative potency compared to parent API
ConditionsIsoprenaline-induced myocardial ischemia model (in vivo)

Essential for DMPK scientists who need to quantify the exact contribution of secondary metabolites to the overall therapeutic or toxicological profile of late Na+ channel inhibitors.

Lipophilicity
Reported
LogP 0.34
Lower lipophilicity versus parent drug may impact method conditions
ΔLogP ≈ –1.7 to –2.7 vs Ranolazine; TPSA 53.96 Ų

Processability Advantage in Convergent Synthesis Routes

In the synthesis of Ranolazine and its derivatives, utilizing pre-formed 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol as an advanced intermediate enables a highly efficient convergent route. By reacting this target compound directly with 2-chloro-N-(2,6-dimethylphenyl)acetamide, chemists bypass the linear sequence of handling volatile piperazine and potentially genotoxic epoxide intermediates in the final stages. This convergent N-alkylation step typically proceeds with high conversion efficiency, significantly reducing downstream purification burdens compared to multi-step linear assemblies .

Evidence DimensionSynthetic pathway efficiency and handling safety
Target Compound DataSingle-step convergent N-alkylation to final API
Comparator Or BaselineLinear synthesis (epoxide + piperazinyl amide)
Quantified DifferenceElimination of late-stage genotoxic epoxide handling
ConditionsProcess-scale pharmaceutical synthesis

Purchasing this advanced intermediate streamlines custom synthesis operations, reduces genotoxic risk exposure, and improves overall yield for novel piperazine-based drug discovery.

Metabolic origin
Class-level
N-dealkylation via CYP3A4/2D6
Specific metabolic origin supports use as unique biomarker in DMPK studies
Retains piperazine core; contrasts with alternative pathway metabolites

Analytical Reference Standard for ANDA Submissions

As Ranolazine N-Desacetamido Impurity, this compound is strictly required for validating HPLC and LC-MS methods during the quality control and release testing of Ranolazine API batches, ensuring compliance with ICH impurity thresholds.

DMPK and Metabolic Fate Studies

Procured as CVT-2513, it serves as an indispensable reference material for in vitro hepatocyte clearance assays and in vivo pharmacokinetic tracking, enabling the precise quantification of Ranolazine's metabolic breakdown [1].

Advanced Precursor for Piperazine-Derivative Libraries

In medicinal chemistry, this compound acts as a versatile building block. Its secondary amine allows for rapid, convergent N-alkylation or acylation, facilitating the generation of novel late Na+ channel inhibitor libraries without the need to handle reactive epoxides .

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Reference Standard & QC
Certified impurity standard
Method specificity and release testing
Myocardial ischemia model studies
Active metabolite research tool
Pathway-response endpoint review
LC-MS/MS bioanalytical research
Distinct physicochemical profile
Chromatographic selectivity and ionization review

XLogP3

1.5

Other CAS

162712-35-8

Wikipedia

Cvt-2513

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